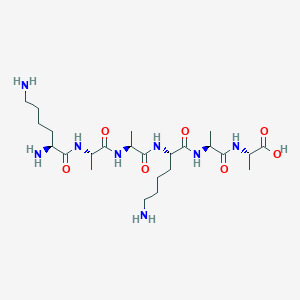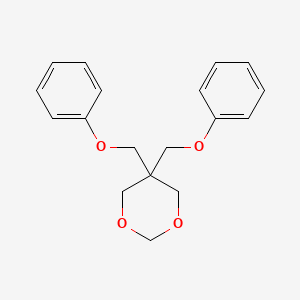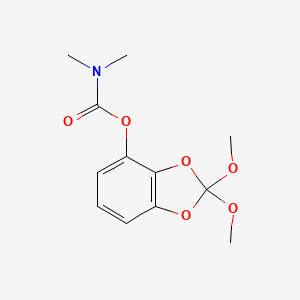
2-(2-Ethoxyanilino)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyanilino)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-tubercular activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyanilino)benzohydrazide typically involves the reaction of 2-ethoxyaniline with benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Ethoxyanilino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzohydrazides .
Applications De Recherche Scientifique
2-(2-Ethoxyanilino)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer and antibacterial agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the mechanisms of action of hydrazide derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyanilino)benzohydrazide involves its interaction with specific molecular targets in cells. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of pathogenic organisms or cancer cells . The compound may also interact with cellular membranes, affecting their integrity and function .
Comparaison Avec Des Composés Similaires
Benzohydrazide: A simpler analog with similar biological activities.
2-(2-Methoxyanilino)benzohydrazide: A compound with a methoxy group instead of an ethoxy group, showing similar but slightly different reactivity and biological properties.
N’-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]benzohydrazide: A more complex derivative with enhanced biological activity.
Uniqueness: 2-(2-Ethoxyanilino)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58153-90-5 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2-(2-ethoxyanilino)benzohydrazide |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-10-6-5-9-13(14)17-12-8-4-3-7-11(12)15(19)18-16/h3-10,17H,2,16H2,1H3,(H,18,19) |
Clé InChI |
UXMSRVQZCCGKKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)













